molecular formula C17H20O8 B14978123 4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside

4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside

Cat. No.: B14978123
M. Wt: 352.3 g/mol
InChI Key: MQNPNDILLPVRME-USACIQFYSA-N
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Description

4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the chromenone core, followed by the attachment of the glycosyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE include:

Uniqueness

The uniqueness of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE lies in its specific combination of a chromenone core with a glycosyl moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with various molecular targets and exhibit a range of activities that may not be observed in other similar compounds .

Properties

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

4-ethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C17H20O8/c1-2-8-5-13(19)24-11-6-9(3-4-10(8)11)23-17-16(22)15(21)14(20)12(7-18)25-17/h3-6,12,14-18,20-22H,2,7H2,1H3/t12-,14-,15+,16-,17-/m1/s1

InChI Key

MQNPNDILLPVRME-USACIQFYSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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